tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate
Description
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group and a hydroxypiperidine scaffold. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances solubility and stability, making it a versatile intermediate in medicinal chemistry. While direct synthesis details are unavailable in the provided evidence, its structural analogs in and suggest that it is synthesized via coupling reactions involving oxadiazole formation and Boc protection strategies . The compound’s cyclopropyl substituent likely contributes to metabolic stability and lipophilicity, as seen in related oxadiazole-containing molecules .
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-14(20)19-8-4-7-16(21,10-19)9-12-17-13(18-23-12)11-5-6-11/h11,21H,4-10H2,1-3H3 |
InChI Key |
UNXSXEWPFHLCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=NC(=NO2)C3CC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including cyclization and functional group transformations, to introduce the oxadiazole moiety and other functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to achieve higher yields and purity, often using catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new ones introduced by the nucleophiles.
Scientific Research Applications
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the phenyl-substituted analog in , as cyclopropane rings resist oxidative degradation .
Synthetic Accessibility :
- The Boc-protected piperidine scaffold simplifies purification and characterization, as seen in analogs from and .
- highlights the use of cyclopropyl-oxadiazole moieties in complex structures, suggesting compatibility with multi-step syntheses .
The phenyl-substituted analog () exhibits planar geometry due to aromatic stacking, whereas the cyclopropyl group introduces torsional strain, possibly affecting conformational preferences .
Applications in Drug Discovery :
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